N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a 1,3,4-thiadiazole derivative characterized by a benzamide moiety linked to a thiadiazole ring substituted with a 4-chlorophenyl group. Thiadiazole derivatives are renowned for their broad-spectrum biological activities, including anticancer, antifungal, insecticidal, and nematocidal properties . This compound’s synthesis typically involves cyclization of thiosemicarbazides or microwave-assisted reactions to optimize yields . Below, we compare its structural features, synthetic routes, and biological activities with related compounds.
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3OS/c16-12-8-6-11(7-9-12)14-18-19-15(21-14)17-13(20)10-4-2-1-3-5-10/h1-9H,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKLCMZSARQIKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps starting from readily available precursors. One common synthetic route involves the following steps:
Esterification: 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then reacted with hydrazine hydrate to yield 4-chlorobenzohydrazide.
Cyclization: The hydrazide undergoes cyclization with carbon disulfide in the presence of a base to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.
Formation of Benzamide: The thiol is then reacted with benzoyl chloride to produce the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Step 1: Thiadiazole Ring Formation
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Method : Oxidative cyclization of thiosemicarbazide derivatives with carboxylic acid derivatives.
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Conditions : Reaction of hydrazine derivatives with carbon disulfide in the presence of a base (e.g., potassium hydroxide), followed by sulfuric acid treatment .
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Example : Formation of 5-(4-chlorophenyl)-1,3,4-thiadiazole via esterification of 4-chlorobenzoic acid, hydrazide preparation, and cyclization with cyanogen bromide .
Step 3: Purification and Characterization
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Techniques : Thin-layer chromatography (TLC), NMR, IR, and mass spectrometry are used to confirm structural integrity and purity .
Oxidation Reactions
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Target : Thiadiazole sulfur atom.
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Conditions : Oxidizing agents like hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction Reactions
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Target : Benzamide carbonyl group.
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Conditions : Strong reducing agents (e.g., lithium aluminum hydride, LiAlH₄) in inert solvents like THF.
Substitution Reactions
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide as an anticancer agent. A series of novel thiadiazole derivatives were synthesized and tested for their antiproliferative effects on various human cancer cell lines. The findings indicated that certain derivatives exhibited significant inhibition of cell proliferation, suggesting that this compound may serve as a lead structure for developing new anticancer therapies .
Case Study: Synthesis and Evaluation
A study synthesized several thiadiazole derivatives and evaluated their effectiveness against human breast adenocarcinoma (MCF7) cell lines using the Sulforhodamine B assay. The results demonstrated that some compounds showed promising anticancer activity, with IC50 values indicating effective inhibition of cancer cell growth .
Antimicrobial Properties
This compound has also been investigated for its antimicrobial properties. The compound was tested against various bacterial strains (both Gram-positive and Gram-negative) and fungal species. The results revealed that certain derivatives displayed potent antimicrobial activity, which could be attributed to their ability to disrupt microbial cell functions .
Potential Antiviral Activity
Emerging research suggests that this compound may possess antiviral properties as well. Preliminary studies indicate that similar thiadiazole compounds have shown inhibitory activity against certain viruses by interfering with viral replication processes. This aspect is particularly relevant in the context of developing antiviral therapies.
Structural Uniqueness and Synthesis
The structural uniqueness of this compound lies in its specific substitution pattern which combines both thiadiazole and benzamide moieties. This combination imparts distinct chemical and biological properties that enhance its potential applications in drug development.
Synthetic Route
The synthesis typically involves several steps:
- Esterification : Formation of methyl 4-chlorobenzoate from 4-chlorobenzoic acid.
- Hydrazination : Reaction with hydrazine hydrate to yield 4-chlorobenzohydrazide.
- Cyclization : Formation of the thiadiazole ring through cyclization with carbon disulfide.
- Final Formation : Reaction with benzoyl chloride to produce the final product.
Mechanism of Action
The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens. For example, it has been shown to inhibit carbonic anhydrase, an enzyme involved in various physiological processes . The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted.
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
The biological activity of thiadiazole derivatives is highly dependent on substituents. Key comparisons include:
Key Observations :
- Halogenation: The 4-chlorophenyl group in the target compound improves stability and binding compared to non-halogenated analogs (e.g., 4-methoxyphenyl in ). Dichlorinated derivatives (e.g., 2,4-dichlorophenyl in ) further enhance lipophilicity but may reduce solubility.
- Benzamide Modifications : Introducing electron-withdrawing groups (e.g., nitro in ) or fluorinated benzamides (e.g., 2,6-difluoro in ) can amplify bioactivity by altering electronic profiles.
- Hybrid Structures : Compounds combining thiadiazole with oxadiazole (e.g., ) or Schiff bases (e.g., ) demonstrate synergistic effects, broadening biological applications.
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : Chloro or nitro substituents enhance binding to enzymatic targets (e.g., PFOR in ).
- Hydrophobic Moieties : Halogenated or alkylated groups (e.g., 3-phenylpropyl in ) improve membrane penetration.
- Conjugated Systems : Schiff bases (e.g., ) or thioether linkages (e.g., ) facilitate electron delocalization, enhancing bioactivity.
Biological Activity
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound belonging to the class of thiadiazole derivatives, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical formula for this compound is C15H10ClN3OS. The presence of the thiadiazole ring and chlorophenyl group contributes to its unique properties and biological activities.
The biological effects of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : It can bind to cellular receptors, altering signal transduction pathways.
- Gene Expression Modulation : The compound may affect the expression of genes related to various biological processes.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, this compound has shown activity against various bacterial strains. A study reported its effectiveness against Mycobacterium tuberculosis cell lines, suggesting potential in treating tuberculosis infections.
Antifungal Properties
The compound has also been investigated for antifungal activity. Thiadiazole derivatives have demonstrated efficacy against fungal pathogens in vitro. Specific studies have highlighted their potential as antifungal agents due to their ability to disrupt fungal cell wall synthesis and function .
Anticancer Activity
This compound has shown promise as an anticancer agent. Research indicates that it induces apoptotic cell death in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The cytotoxic effects are attributed to its ability to interfere with cell cycle progression and promote apoptosis through various signaling pathways .
Comparative Analysis
To provide a clearer understanding of the compound's biological activity, a comparison with similar compounds is beneficial:
Case Studies
Several case studies have demonstrated the potential of thiadiazole derivatives in clinical settings:
- Anticancer Agents : In vivo studies showed that certain derivatives effectively targeted sarcoma cells in tumor-bearing mice models. These studies emphasized the importance of structural modifications in enhancing anticancer properties .
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiadiazole derivatives against clinical isolates of bacteria and fungi. Results indicated that modifications at the thiadiazole ring significantly influenced antimicrobial potency .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide, and how can intermediates be optimized for yield?
- Methodology :
- The synthesis typically involves cyclization of thiosemicarbazide derivatives with benzoyl chloride. For example, N-(5-amino-1,3,4-thiadiazol-2-yl)benzamide is synthesized via reaction of benzoylisothiocyanate with thiosemicarbazide in dry acetonitrile, followed by cyclization .
- Key optimization steps : Use of anhydrous solvents (e.g., THF, acetonitrile), catalytic bases (e.g., triethylamine), and reflux conditions (16–20 hours) to improve coupling efficiency between intermediates. Yield can be enhanced by recrystallization from ethanol or DMSO/water mixtures .
Q. How is structural characterization of this compound performed, and what analytical techniques are critical for confirming purity?
- Methodology :
- Spectroscopy : IR (amide C=O stretch at ~1696 cm⁻¹, NH at ~3422 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 7.3–8.0 ppm, methylene/methyl groups at δ 2.0–4.5 ppm), and mass spectrometry (molecular ion peaks matching calculated exact mass) .
- Chromatography : TLC (CHCl₃/EtOH 3:1, Rf ~0.65) and HPLC for purity assessment. Elemental analysis (C, H, N, S) to confirm stoichiometry .
Q. What preliminary biological screening models are used to evaluate its anticancer potential?
- Methodology :
- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., SK-MEL-2, HL-60, MCF-7) with GI₅₀ values compared to standard drugs (e.g., Adriamycin). Normal cell lines (e.g., MCF-10A) assess selectivity .
- Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria and fungi, with MIC (minimum inhibitory concentration) determination .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
- Methodology :
- Substitution patterns : Introducing electron-withdrawing groups (e.g., -CF₃, -Cl) at the 4-chlorophenyl moiety improves antitumor activity. Hybridization with oxadiazole (e.g., 3b in ) enhances enzyme inhibition .
- Pharmacophore modification : Adding methyleneamino or sulfonamide groups (e.g., 7a–l in ) improves binding to tyrosine kinases (e.g., abl/src) or lipoxygenase .
Q. What mechanistic insights explain its antitumor activity, and how can molecular docking validate target interactions?
- Methodology :
- Apoptosis induction : Flow cytometry (Annexin V/PI staining) to assess pro-apoptotic effects. Western blotting for caspase-3/9 activation .
- Molecular docking : Use Schrödinger Suite or AutoDock to simulate binding to targets (e.g., 15-lipoxygenase, EGFR). Docking scores (e.g., Glide score ≤ −8.0 kcal/mol) correlate with experimental IC₅₀ values .
- Enzyme inhibition assays : Spectrophotometric methods to measure inhibition of lipoxygenase or tyrosine kinases (e.g., abl/src), with % inhibition at 10 µM .
Q. How do solvent-free or microwave-assisted methods improve synthesis efficiency?
- Methodology :
- Microwave irradiation : Reduces reaction time (e.g., from 20 hours to 30 minutes) and increases yield (e.g., 64% → 78%) by enhancing reaction kinetics. Example: Synthesis of 7a–l under 300 W irradiation .
- Solvent-free conditions : Minimize purification steps and environmental impact. For example, cyclization of thiadiazole intermediates using POCl₃ without solvents .
Q. What strategies address contradictory data in cytotoxicity studies (e.g., high activity in leukemia but low efficacy in glioblastoma)?
- Methodology :
- Cell line profiling : Test across diverse panels (e.g., NCI-60) to identify tissue-specific sensitivity. For example, 3a in shows selectivity for MDA-MB-231 (breast) over U87 (glioblastoma) due to differential expression of efflux transporters .
- Resistance studies : CRISPR screening to identify genetic modifiers (e.g., ABC transporters) and co-administration with inhibitors (e.g., verapamil) .
Q. How can hybrid derivatives (e.g., thiadiazole-oxadiazole hybrids) improve pharmacokinetic properties?
- Methodology :
- Hybrid synthesis : Couple 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine with oxadiazole-thiols via anhydrous K₂CO₃ in acetone (e.g., 3a–c in ).
- ADMET prediction : Use QikProp to optimize logP (1–3), aqueous solubility (−6.0 to −4.0), and CNS permeability (<−3). Hybrids often show improved oral bioavailability vs. parent compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
